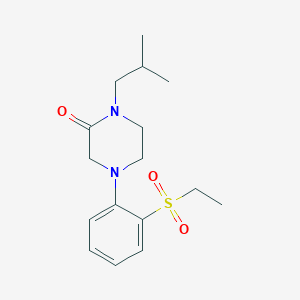![molecular formula C16H20N2O2S B6624243 4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as ESI-09 and has gained significant attention in scientific research due to its potential therapeutic applications. ESI-09 is known to exhibit inhibitory effects on the Wnt signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
ESI-09 is known to inhibit the Wnt signaling pathway by binding to the protein Porcupine, which is involved in the secretion of Wnt ligands. This results in the inhibition of Wnt ligand secretion and subsequent inhibition of the Wnt signaling pathway. Inhibition of the Wnt signaling pathway has been shown to induce apoptosis in cancer cells and promote bone formation in osteoporosis.
Biochemical and Physiological Effects:
ESI-09 has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the Wnt signaling pathway. ESI-09 has also been shown to promote bone formation in osteoporosis by activating the Wnt signaling pathway. Additionally, ESI-09 has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. ESI-09 is also stable and can be easily synthesized in large quantities, making it suitable for in vivo studies. However, ESI-09 has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its use in some experiments. Additionally, ESI-09 has not been extensively studied for its toxicity, which can limit its use in clinical trials.
Orientations Futures
ESI-09 has several potential future directions for research. It can be studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. ESI-09 can also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, ESI-09 can be studied for its potential use in drug delivery systems, as it can easily penetrate cell membranes. Finally, ESI-09 can be studied for its potential use in the development of new drugs that target the Wnt signaling pathway.
Méthodes De Synthèse
ESI-09 can be synthesized using a multistep process that involves the reaction of 4-ethylsulfonylbenzaldehyde with 3-methylpyridin-4-ylacetonitrile, followed by reduction and subsequent reaction with aniline. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory effects on the Wnt signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The Wnt signaling pathway is also implicated in the development of several diseases, including cancer, Alzheimer's disease, and osteoporosis. Therefore, ESI-09 has been studied for its potential use in the treatment of these diseases.
Propriétés
IUPAC Name |
4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-21(19,20)16-6-4-15(5-7-16)18-11-9-14-8-10-17-12-13(14)2/h4-8,10,12,18H,3,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVQWGOROINHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCCC2=C(C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R)-1-(5-fluoroquinazolin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624166.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6624177.png)
![5-[(5-Bromo-4-methylpyridin-2-yl)amino]pentanenitrile](/img/structure/B6624188.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)
![9-(4-Ethylsulfonylphenyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B6624201.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)

![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)

